1-(3,4-Dimethylphenyl)-2-(propylamino)propan-1-ol
Description
1-(3,4-Dimethylphenyl)-2-(propylamino)propan-1-ol is a secondary alcohol featuring a 3,4-dimethylphenyl group and a propylamino side chain. Its synthesis involves condensation of α-chloro-3,4-dihydroxyacetophenone with propylamine in ethanol or isopropanol at 60–80°C, followed by acid treatment . Alternatively, total demethylation of 1-(3,4-dimethoxyphenyl)-2-(propylamino)ethanone hydrochloride (yield: 82%) is reported .
Properties
CAS No. |
804431-75-2 |
|---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(propylamino)propan-1-ol |
InChI |
InChI=1S/C14H23NO/c1-5-8-15-12(4)14(16)13-7-6-10(2)11(3)9-13/h6-7,9,12,14-16H,5,8H2,1-4H3 |
InChI Key |
CFDUSLFNAOKLJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C(C1=CC(=C(C=C1)C)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,4-Dimethylphenyl)-2-(propylamino)propan-1-ol typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substitutions. One common method involves the alkylation of 3,4-dimethylphenyl with a suitable alkyl halide, followed by the introduction of the propylamino group through a nucleophilic substitution reaction. The final step involves the reduction of the intermediate to yield the desired propanol derivative. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-2-(propylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-2-(propylamino)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(propylamino)propan-1-ol involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Functional Group and Substitution Patterns
The target compound’s key structural features include:
- 3,4-Dimethylphenyl group : Provides steric bulk and lipophilicity.
- Propylamino side chain: Moderates basicity and influences metabolic stability.
- Propanol backbone: Introduces hydrogen-bonding capacity.
Table 1: Structural Comparison with Analogs
Physical and Spectroscopic Properties
- Melting Points : Pyrazoline analogs exhibit 121–130°C melting points , suggesting higher crystallinity than the target compound (data unavailable).
- Chromatography : Pyrazolines have Rf values of 0.87–0.89 (petroleum ether/EtOAc 4:1) , indicating moderate polarity.
- Spectroscopy: FT-IR and NMR data for pyrazolines () and tetrahydroisoquinolin derivatives () highlight distinct absorption peaks for aryl, amino, and hydroxyl groups, which could guide characterization of the target compound.
Pharmacological and Regulatory Considerations
- Safety : Compounds with multiple hydroxyl groups (e.g., ) exhibit higher polarity, which may reduce blood-brain barrier penetration compared to the target compound.
Key Research Findings and Implications
- Structural Flexibility: Elongating the alkyl chain (e.g., methylamino → propylamino) may enhance lipophilicity and bioavailability but could also increase toxicity risks.
- Regulatory Status : Analogs like 3,4-DMMC are controlled substances, suggesting the target compound may face similar scrutiny if psychoactive effects are confirmed .
Biological Activity
1-(3,4-Dimethylphenyl)-2-(propylamino)propan-1-ol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a propanol backbone with a propylamino group and a dimethylphenyl substituent, which contributes to its unique pharmacological properties. Its structural formula can be represented as follows:
The biological activity of 1-(3,4-Dimethylphenyl)-2-(propylamino)propan-1-ol is primarily attributed to its interaction with various receptors and enzymes. The compound may exert its effects through the following mechanisms:
- Receptor Binding : It may bind to specific neurotransmitter receptors, modulating their activity and influencing neural signaling pathways.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, altering the metabolism of other substances within biological systems.
Biological Activity Overview
Research has indicated that 1-(3,4-Dimethylphenyl)-2-(propylamino)propan-1-ol exhibits several biological activities:
1. Neuropharmacological Effects
Studies suggest that this compound may have neuroprotective properties. It has been investigated for its potential role in protecting dopaminergic neurons from neurodegeneration, which is significant for conditions like Parkinson's disease.
2. Antidepressant Potential
The compound has been explored for its antidepressant-like effects in animal models. Its ability to modulate neurotransmitter systems could make it a candidate for further development in treating depression.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A | Investigated the neuroprotective effects of the compound in MPTP-induced neurodegeneration in mice. Results indicated significant protection against neuronal loss. |
| Study B | Examined the antidepressant effects in rodent models, showing reduced immobility in forced swim tests compared to controls. |
| Study C | Evaluated receptor binding affinity, revealing selective activity towards serotonin and norepinephrine receptors, suggesting a dual mechanism of action. |
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-(3,4-Dimethylphenyl)-2-(propylamino)propan-1-ol, it is essential to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-ol | Similar backbone but with a methylamino group | Exhibits similar neuropharmacological effects but with different receptor affinities |
| 2-(Propylamino)-1-propanol | Lacks the dimethylphenyl group | Primarily used as an intermediate in organic synthesis; less biological activity reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
